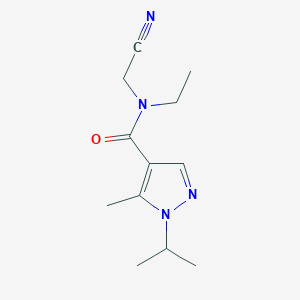

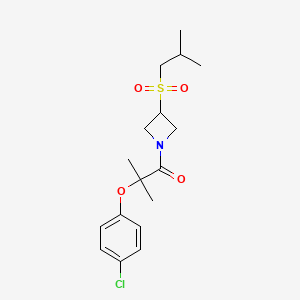

![molecular formula C13H15F3N2 B2707048 3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 866040-94-0](/img/structure/B2707048.png)

3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxalines are a type of heterocyclic compound that have been extensively synthesized for the development of industrially useful elements like dyes, optical, electro-luminescent materials and were also well-established in the field of biological sciences . Trifluoromethyl derivatives of quinoxalin-2(1H)-one and quinoxaline-2(1H)-thione, as well as 3-(tri(di)fluoro-methyl)quinoxaline-2-carboxylic acids have been used in the synthesis of new quinoxalines .

Synthesis Analysis

Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .

科学的研究の応用

Synthesis and Chemical Properties

The compound 3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline belongs to a broader class of fluorinated quinoxalines, which are of significant interest due to their unique chemical and physical properties. Research into fluorinated quinoxalines has led to the development of various methods for their synthesis and functionalization, leveraging the trifluoromethyl group for enhanced activity and selectivity in chemical reactions. For instance, the synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines involves cyclization reactions with substituted pyridines, showcasing the versatility of fluorinated quinoxalines in chemical synthesis (Iwata, Sakajyo, & Tanaka, 1994). Additionally, bismuth(III)-catalyzed reactions in water have been utilized for the rapid synthesis of disubstituted quinoxalines, highlighting the environmentally benign approaches for synthesizing such compounds (Yadav, Reddy, Premalatha, & Shankar, 2008).

Applications in Sensing and Material Science

Fluorinated quinoxalines have been applied in the development of neutral anion receptors with augmented affinities and enhanced selectivities. The incorporation of fluorinated units into calix[4]pyrrole and dipyrrolylquinoxaline frameworks has significantly improved their binding affinities for anions such as fluoride, chloride, and dihydrogen phosphate. This enhancement in binding affinity is particularly notable for chloride and dihydrogen phosphate, with applications in the development of naked-eye sensors for phosphate anion detection (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000). Furthermore, the structural and electronic properties of such compounds, including their ionic nature and reactivity, have been extensively characterized through various spectroscopic techniques and computational studies, offering insights into their potential applications in material science and molecular electronics (Faizi, Alam, Haque, Ahmad, Shahid, & Ahmad, 2018).

Optical and Electronic Properties

The exploration of fluorinated quinoxalines in the field of organic electronics has revealed their potential as materials for electronic transport and light-emitting devices. Investigations into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have demonstrated their unique optical properties, including solvatochromism and aggregation-induced emission (AIE), attributed to the presence of electron-withdrawing trifluoromethyl groups. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials for sensing and imaging (Rajalakshmi & Palanisami, 2020).

将来の方向性

作用機序

Target of Action

Quinoxaline derivatives have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity .

Mode of Action

It is known that quinoxaline derivatives can cause dna damage .

Biochemical Pathways

Quinoxaline derivatives have been found to block tnf-α -induced activation of nf-κb and mapk pathway signaling .

特性

IUPAC Name |

3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCELKUKBVRGEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

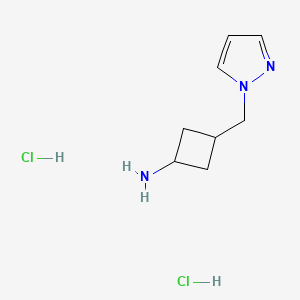

![3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2706971.png)

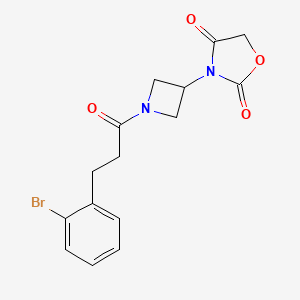

![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)

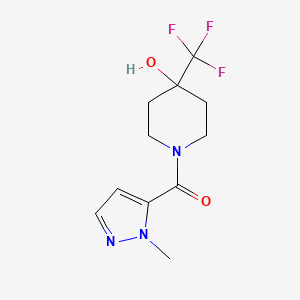

![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)

![2,6-difluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2706982.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2706983.png)

![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)

![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)